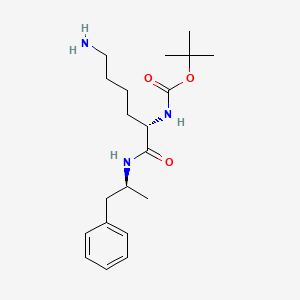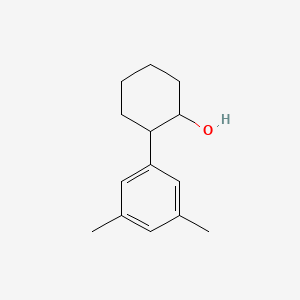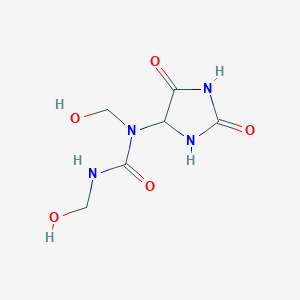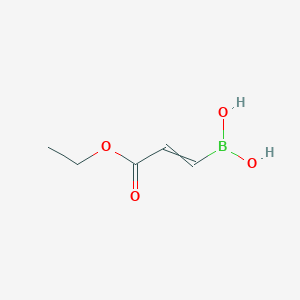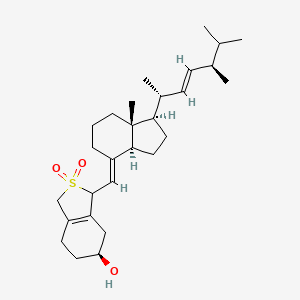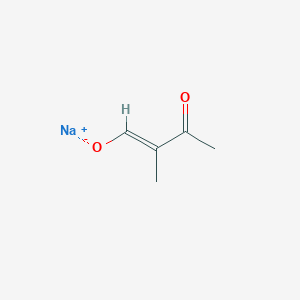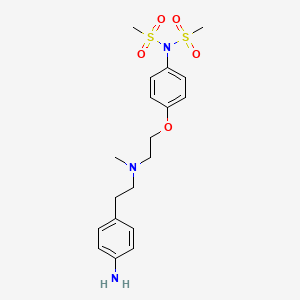
N'-Desmethylsulfonyl-N-methylsulfonylDofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Desmethylsulfonyl-N-methylsulfonylDofetilide is a chemical compound with the molecular formula C19H27N3O5S2 and a molecular weight of 441.56 g/mol . . This compound is primarily used in research and development, particularly in the pharmaceutical industry.
Preparation Methods
The synthesis of N’-Desmethylsulfonyl-N-methylsulfonylDofetilide involves several steps, including the reaction of methanesulfonamide with various reagents to introduce the desired functional groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-Desmethylsulfonyl-N-methylsulfonylDofetilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-Desmethylsulfonyl-N-methylsulfonylDofetilide has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity in the analysis of Dofetilide, a medication used to treat irregular heartbeats.
Biology: It is used in studies to understand the biological effects and metabolism of Dofetilide.
Medicine: It is used in the development of new pharmaceuticals and in the quality control of existing medications.
Mechanism of Action
The mechanism of action of N’-Desmethylsulfonyl-N-methylsulfonylDofetilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
N’-Desmethylsulfonyl-N-methylsulfonylDofetilide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
N-Desmethylsulfonyl-N’-methylsulfonyl Dofetilide: This compound has a similar structure but differs in the position of the sulfonyl groups.
Dofetilide: The parent compound used to treat irregular heartbeats.
N-(4-Hydroxyphenyl)methanesulfonamide: Another related compound with different functional groups.
These compounds share some similarities in their chemical properties and applications but differ in their specific structures and effects.
Properties
Molecular Formula |
C19H27N3O5S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[4-[2-[2-(4-aminophenyl)ethyl-methylamino]ethoxy]phenyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C19H27N3O5S2/c1-21(13-12-16-4-6-17(20)7-5-16)14-15-27-19-10-8-18(9-11-19)22(28(2,23)24)29(3,25)26/h4-11H,12-15,20H2,1-3H3 |
InChI Key |
KJUAEHCQXNZCFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)N)CCOC2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


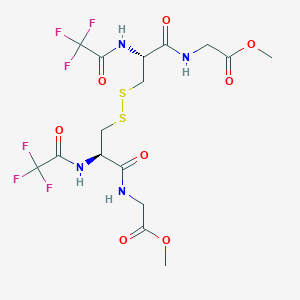
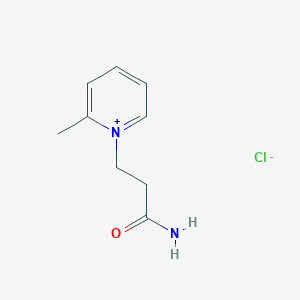
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
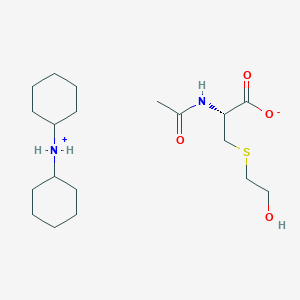
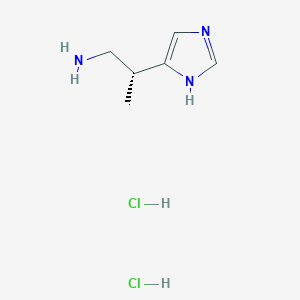

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
